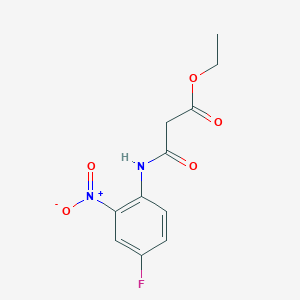
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
Descripción general
Descripción
“2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol” is a chemical compound with the CAS number 1437780-04-5 . It has a molecular weight of 247.10 and a molecular formula of C10H12BrFO .
Molecular Structure Analysis
The molecular structure of “2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol” is defined by its molecular formula, C10H12BrFO . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol” include a molecular weight of 247.10 . Unfortunately, other specific properties such as boiling point, melting point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Development
A study highlighted the practical synthesis of related fluorinated and brominated biphenyl compounds, which are key intermediates in the manufacture of pharmaceuticals like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis method developed addresses the high cost and safety concerns associated with previous approaches, suggesting the importance of such compounds in pharmaceutical manufacturing and the ongoing efforts to optimize their production (Qiu et al., 2009).
Chemosensors Development
Research on the development of chemosensors for detecting various analytes, including metal ions and neutral molecules, has utilized compounds with similar functional groups. The high selectivity and sensitivity of these chemosensors underscore the potential utility of structurally related compounds in creating sophisticated detection systems for environmental, biological, and chemical applications (Roy, 2021).
Amyloid Imaging in Alzheimer’s Disease
Fluorinated compounds have been explored for their application in amyloid imaging, particularly in the context of Alzheimer's disease. Radioligands developed for PET scans to measure amyloid in vivo in patients' brains represent a critical breakthrough in early disease detection and the evaluation of anti-amyloid therapies, highlighting the relevance of fluorinated molecules in medical diagnostics (Nordberg, 2007).
Antimicrobial Activity
The antimicrobial activity of eugenol, a compound structurally distinct but sharing some functional similarities with brominated and fluorinated molecules, demonstrates the broad potential of such compounds in addressing health risks associated with pathogenic microorganisms. This suggests that related compounds, including "2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol," might also possess valuable antimicrobial properties (Marchese et al., 2017).
Optoelectronic Materials
The inclusion of fluorinated and brominated fragments into π-extended conjugated systems has been shown to be of great value in creating novel optoelectronic materials. These compounds are instrumental in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices, indicating the potential application areas for related compounds in electronics and photonics (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures often target benzylic positions . These positions are particularly reactive due to their ability to form stable carbocations or radicals .
Mode of Action
The compound likely interacts with its targets through free radical reactions and nucleophilic substitutions . For instance, in a free radical reaction, a bromine atom could be lost, leaving behind a radical that can interact with other molecules . In nucleophilic substitutions, the compound could react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
The compound’s potential to undergo free radical reactions and nucleophilic substitutions suggests it could participate in various biochemical transformations .
Propiedades
IUPAC Name |
2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVANIUHYDWBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(C)(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240905 | |
| Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol | |
CAS RN |
1437780-04-5 | |
| Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437780-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



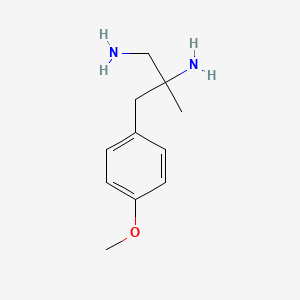
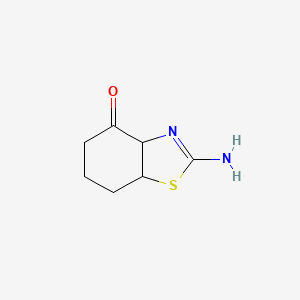
![2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B3240460.png)
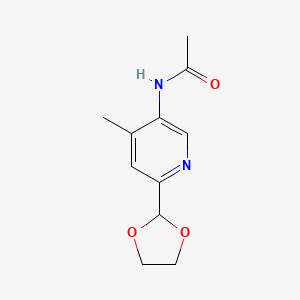


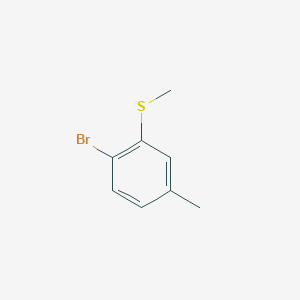
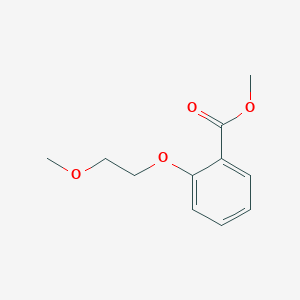
![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)
![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)

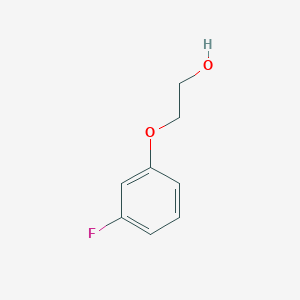
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)
